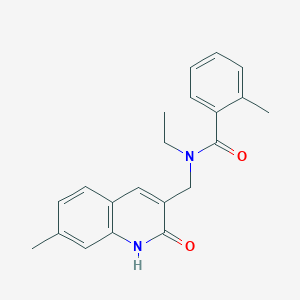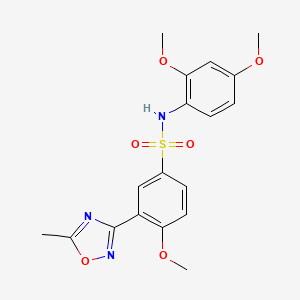
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPEA, and it belongs to the class of sulfonamide compounds. DPPEA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of DPPEA is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DPPEA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DPPEA exhibits a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. Additionally, DPPEA has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPPEA is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a wide range of diseases. Additionally, DPPEA is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DPPEA is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DPPEA. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for DPPEA. Finally, more research is needed to investigate the safety and toxicity of DPPEA in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of DPPEA involves the reaction of 3,4-dimethoxyphenethylamine with p-toluenesulfonyl chloride to produce 3,4-dimethoxyphenethyl p-toluenesulfonate. The resulting compound is then reacted with pyridine-3-carboxaldehyde to produce 2-(3,4-dimethoxyphenethyl)-N-(pyridin-3-ylmethyl)phenethylamine. Finally, this compound is reacted with acetic anhydride to produce DPPEA.
Applications De Recherche Scientifique
DPPEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DPPEA has been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-31-22-11-10-21(15-23(22)32-2)33(29,30)27(14-12-19-7-4-3-5-8-19)18-24(28)26-17-20-9-6-13-25-16-20/h3-11,13,15-16H,12,14,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODSMUBJEBVKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)



